Co-codamol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

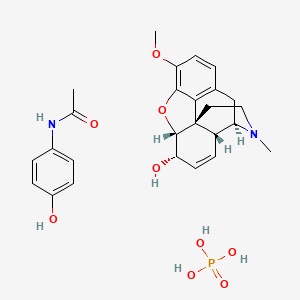

Co-codamol, also known as this compound, is a useful research compound. Its molecular formula is C26H33N2O9P and its molecular weight is 548.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Overview

Co-codamol combines the analgesic properties of paracetamol with the opioid effects of codeine. Paracetamol acts primarily in the central nervous system to relieve pain and reduce fever, while codeine is metabolized into morphine, providing additional pain relief through opioid receptors. This synergy allows for effective management of pain with potentially lower doses of each component, minimizing side effects associated with higher doses of opioids.

Clinical Applications

-

Postoperative Pain Management

- This compound is frequently used in postoperative settings to manage acute pain. A systematic review indicated that the combination provides significant pain relief compared to placebo and is effective in reducing the need for stronger opioids like tramadol post-surgery .

- Case Study : In a study involving 64 patients after lumbar disk surgery, those receiving paracetamol-codeine reported significantly lower pain levels and reduced tramadol consumption compared to placebo .

- Management of Chronic Pain

-

Emergency Department Use

- In emergency settings, this compound has shown effectiveness in treating localized traumatic or inflammatory pain. A prospective cohort study demonstrated that it provided comparable analgesia to ketorolac for patients presenting with acute pain, particularly in cases of fractures and muscular injuries .

Efficacy Data

The following table summarizes key findings from various studies on the efficacy of this compound:

| Study Type | Sample Size | Pain Condition | Outcome Measure | Results |

|---|---|---|---|---|

| Postoperative Pain Study | 64 | Lumbar Disk Surgery | Pain Intensity (VAS) | Lower pain scores in this compound group (p < 0.007) |

| Emergency Department Comparison | 200 | Traumatic/Injury Pain | Numeric Rating Scale (NRS) | This compound not inferior to ketorolac (p = 0.635) |

| Chronic Pain Management | Varies | Osteoarthritis | Rescue Analgesia Use | Significant reduction in rescue use (p < 0.001) |

Safety and Adverse Effects

While this compound is effective, it is essential to consider its safety profile. Common side effects include constipation, dizziness, and nausea, which are typically associated with codeine use. Studies have indicated that while the combination provides substantial pain relief, it may also increase the risk of adverse events compared to single-agent therapies .

Propiedades

Fórmula molecular |

C26H33N2O9P |

|---|---|

Peso molecular |

548.5 g/mol |

Nombre IUPAC |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;N-(4-hydroxyphenyl)acetamide;phosphoric acid |

InChI |

InChI=1S/C18H21NO3.C8H9NO2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)9-7-2-4-8(11)5-3-7;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5,11H,1H3,(H,9,10);(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;/m0../s1 |

Clave InChI |

ZCZQDTUCMRSEAS-CCLYOLAMSA-N |

SMILES isomérico |

CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OP(=O)(O)O |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O |

Sinónimos |

acetaminophen - codeine acetaminophen, codeine drug combination Citodon co-codamol cocodamol Efferalgan-codeine migraeflux-green Panadeine Forte Panadiene Paralgin Taluosil |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.